molecular formula C21H28O8 B13414812 (1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate

(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate

Cat. No.: B13414812
M. Wt: 408.4 g/mol
InChI Key: LDOAMMIAWFGYGN-IEJZUNAHSA-N
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Description

(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate is a complex organic compound with a unique structure. This compound features multiple hydroxyl groups, a methoxymethyl group, and an epoxymethano bridge, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate involves multiple steps, including the formation of the core benzo[a]azulene structure, followed by the introduction of functional groups such as hydroxyl, methoxymethyl, and epoxymethano. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its multiple functional groups make it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on various biological targets, such as cancer cells or pathogens, to develop new treatments.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may bind to active sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[a]azulene derivatives and molecules with similar functional groups, such as hydroxyl, methoxymethyl, and epoxymethano. Examples include:

  • Benzo[a]azulene-10-carboxylate derivatives
  • Methoxymethyl-substituted benzo[a]azulenes
  • Epoxymethano-bridged compounds

Uniqueness

What sets (1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate apart is its combination of multiple functional groups and stereochemistry. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

methoxymethyl (1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

InChI

InChI=1S/C21H28O8/c1-10-6-19-8-20(10,26)5-4-12(19)21-7-11(22)15(23)18(2,17(25)29-21)14(21)13(19)16(24)28-9-27-3/h11-15,22-23,26H,1,4-9H2,2-3H3/t11-,12+,13+,14+,15-,18-,19-,20-,21+/m0/s1

InChI Key

LDOAMMIAWFGYGN-IEJZUNAHSA-N

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)OCOC

Canonical SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)OCOC

Origin of Product

United States

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